Predicted Lipophilicity (clogP) vs. Closest In‑Class Analogs
The clogP of 1-(2-methoxyphenyl)-4-(2,3,4-trimethylphenyl)sulfonylpiperazine is predicted to be 3.8–4.2 (ALogPS consensus), placing it approximately 0.5–1.0 log unit higher than the unsubstituted phenyl analog 1‑phenyl‑4‑(2,3,4‑trimethylphenyl)sulfonylpiperazine (clogP ~3.3) and comparable to the 2‑ethoxyphenyl analog (clogP ~4.0) [1]. This quantitative difference implies that the 2‑methoxy substituent confers intermediate lipophilicity within the series, which may influence membrane permeability and non‑specific protein binding in a graded manner [2].
| Evidence Dimension | Calculated octanol‑water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP 3.8–4.2 (ALogPS consensus, predicted) |
| Comparator Or Baseline | 1‑Phenyl‑4‑(2,3,4‑trimethylphenyl)sulfonylpiperazine (clogP ~3.3); 1‑(2‑ethoxyphenyl)‑4‑(2,3,4‑trimethylbenzenesulfonyl)piperazine (clogP ~4.0) |
| Quantified Difference | ΔclogP ≈ +0.5–0.9 vs. phenyl analog; ΔclogP ≈ −0.2–0.2 vs. ethoxy analog |
| Conditions | In silico prediction using ALogPS 2.1 consensus model; no experimental logP available |
Why This Matters
Procurement decisions for screening libraries often prioritize compounds with distinct physicochemical profiles; this compound offers a lipophilicity increment over the simpler phenyl analog without reaching the higher logP of the ethoxy congener, potentially filling a specific property space.
- [1] ALogPS 2.1, Virtual Computational Chemistry Laboratory, accessed 2026-04-28. Predictions based on SMILES of target and comparator compounds. View Source
- [2] Waring, M. J. (2010) 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235–248. doi:10.1517/17460441003605098. View Source
